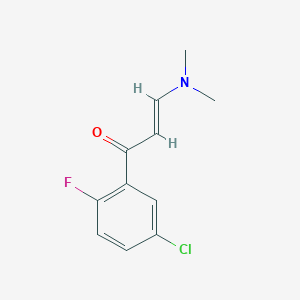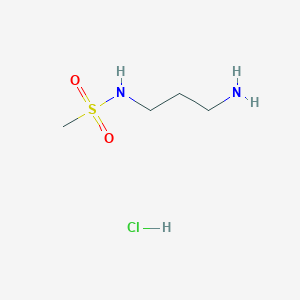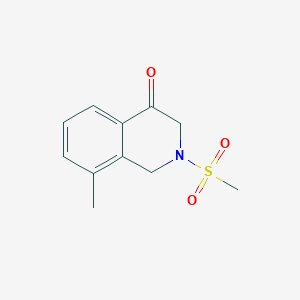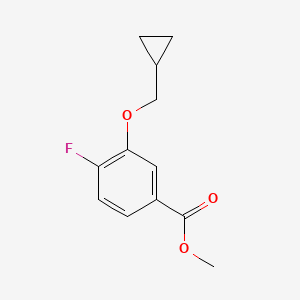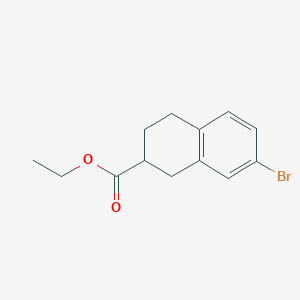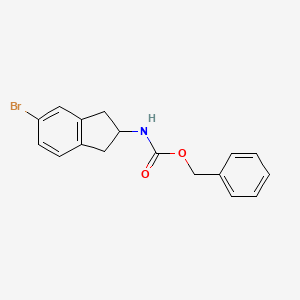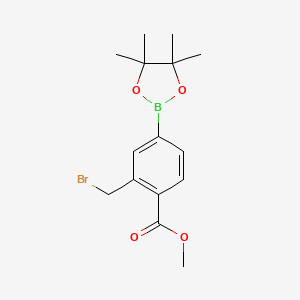![molecular formula C10H17BCl2N2O2 B8134001 [4-(PIperazin-1-yl)phenyl]boronic acid dihydrochloride](/img/structure/B8134001.png)
[4-(PIperazin-1-yl)phenyl]boronic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Piperazin-1-yl)phenyl]boronic acid dihydrochloride: is an organic compound with the molecular formula C10H17BCl2N2O2 . It is a boronic acid derivative that features a piperazine ring attached to a phenyl group, which is further bonded to a boronic acid moiety. This compound is typically used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Piperazin-1-yl)phenyl]boronic acid dihydrochloride generally involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of a piperazine derivative, which can be achieved through the reaction of piperazine with a suitable aryl halide under basic conditions.
Boronic Acid Introduction: The piperazine derivative is then reacted with a boronic acid precursor, such as triisopropyl borate, in the presence of a palladium catalyst to form the boronic acid moiety.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions are conducted in industrial reactors with optimized conditions to maximize yield and efficiency.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters and acids.
Reduction: Various reduced derivatives of the original compound.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: [4-(Piperazin-1-yl)phenyl]boronic acid dihydrochloride is used as a building block in the synthesis of complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly in targeting specific biological pathways.
Medicine:
Therapeutic Agents: Research is ongoing to investigate its role in the development of therapeutic agents for various diseases.
Industry:
Mechanism of Action
The mechanism by which [4-(Piperazin-1-yl)phenyl]boronic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The piperazine ring enhances its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
[4-(Piperazin-1-yl)phenyl]boronic acid: Similar structure but without the dihydrochloride component.
[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenylboronic acid: Contains a tert-butoxycarbonyl protecting group.
Uniqueness:
Enhanced Solubility: The dihydrochloride form improves the solubility of the compound in aqueous solutions, making it more suitable for biological applications.
Increased Stability: The dihydrochloride form provides greater stability under various conditions compared to its non-hydrochloride counterparts.
Properties
IUPAC Name |
(4-piperazin-1-ylphenyl)boronic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2.2ClH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12,14-15H,5-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYQFGMOBPQDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCNCC2)(O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
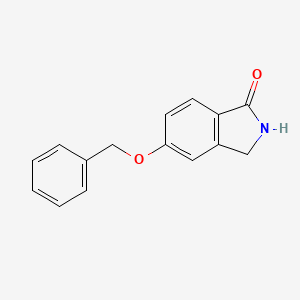
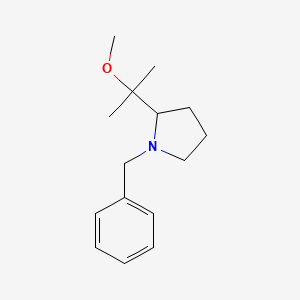
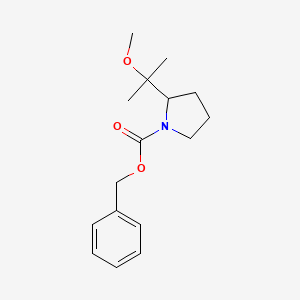
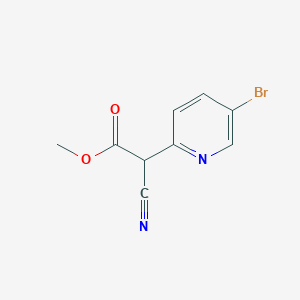
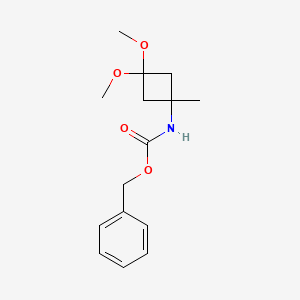
![N-[(1Z)-2-Pentylcyclopentylidene]hydroxylamine](/img/structure/B8133963.png)
